3-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid
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Overview
Description
3-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid is an organic compound that features a pyrrole ring substituted with formyl and dimethyl groups, attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrrole ring through a Paal-Knorr synthesis, followed by formylation and methylation reactions to introduce the formyl and dimethyl groups, respectively. The final step involves coupling the substituted pyrrole with a benzoic acid derivative under suitable reaction conditions, such as the use of a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: 3-(3-Carboxy-2,5-dimethyl-pyrrol-1-yl)-benzoic acid.
Reduction: 3-(3-Hydroxymethyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid.
Substitution: 3-(3-Formyl-2,5-dimethyl-4-nitro-pyrrol-1-yl)-benzoic acid.
Scientific Research Applications
3-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The aromatic ring and pyrrole moiety may also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)isophthalic acid
- Dimethyl 5-(3-formyl-2,5-dimethyl-pyrrol-1-yl)benzene-1,3-dicarboxylate
Uniqueness
Compared to similar compounds, 3-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid is unique due to its specific substitution pattern on the pyrrole ring and the presence of the benzoic acid moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-6-12(8-16)10(2)15(9)13-5-3-4-11(7-13)14(17)18/h3-8H,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUJXPAWDKAXDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(=O)O)C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355455 |
Source
|
Record name | 3-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
409353-42-0 |
Source
|
Record name | 3-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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